Diethyl 2,2'-thiodiacetate
Overview
Description
Diethyl 2,2’-thiodiacetate is an organic compound with the molecular formula C₈H₁₂O₄S and a molecular weight of 204.243 g/mol . It is characterized by the presence of two ester groups and a thioether linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2,2’-thiodiacetate can be synthesized through the reaction of ethyl 2-bromoacetate with sodium sulfide in the presence of a catalyst . The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of diethyl 2,2’-thiodiacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of ultrasound-assisted synthesis has also been reported to improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,2’-thiodiacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioacetates.
Scientific Research Applications
Diethyl 2,2’-thiodiacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of polymers and as a plasticizer.
Mechanism of Action
The mechanism of action of diethyl 2,2’-thiodiacetate involves its ability to undergo nucleophilic substitution reactions, where the thioether linkage can act as a nucleophile. This property makes it useful in forming various sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
- Dimethyl 2,2’-thiodiacetate
- Diethyl 3,3’-thiodipropionate
- Dimethyl 3,3’-thiodipropionate
Comparison: Diethyl 2,2’-thiodiacetate is unique due to its specific ester and thioether functional groups, which provide distinct reactivity compared to similar compounds. For instance, diethyl 3,3’-thiodipropionate has a longer carbon chain, affecting its physical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSSJHLVLMADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239020 | |
Record name | Diethyl 2,2'-thiodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-47-3 | |
Record name | Diethyl thiodiglycolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl 2,2'-thiodiacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 925-47-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12576 | |
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Record name | Diethyl 2,2'-thiodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2,2'-thiodiacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl 2,2'-thiodiacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38N3YM4LAK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Diethyl 2,2'-thiodiacetate be used to synthesize longer-chain dialkyl thioacetates?
A: Yes, this compound can serve as a starting material for the synthesis of longer-chain dialkyl thioacetates through lipase-catalyzed transesterification reactions. [] This approach offers a greener and more efficient alternative to traditional chemical synthesis methods. For example, researchers successfully synthesized dihexadecyl 2,2'-thiodiacetate by reacting this compound with 1-hexadecanol in the presence of immobilized lipase B from Candida antarctica (Novozym 435). []
Q2: What is the significance of using enzymes like lipase in these reactions?
A: Enzymes like lipase offer several advantages in synthesizing dialkyl thioacetates. They enable reactions to occur under milder conditions, such as lower temperatures (60-80°C) and without the need for harsh solvents. [] This contributes to a more environmentally friendly and sustainable process. Additionally, enzymes exhibit high selectivity, leading to higher product yields and reducing the formation of unwanted byproducts. []
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